molecular formula C12H20Cl2N2O B2903979 (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 169452-07-7

(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B2903979
CAS No.: 169452-07-7
M. Wt: 279.21
InChI Key: XXSIXSNQSIRYFR-IDMXKUIJSA-N
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Description

(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride: . This compound is characterized by its molecular structure, which includes a pyrrolidin-3-amine core and a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of (S)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-one with ammonia under specific conditions[_{{{CITATION{{{3{Kinetics and mechanism of ring transformation of S-[1-(4-methoxyphenyl ...](https://pubs.rsc.org/en/content/articlelanding/2003/ob/b209107k). The reaction typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) to achieve the desired amine functionality[{{{CITATION{{{_3{Kinetics and mechanism of ring transformation of S-1-(4-methoxyphenyl ....

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Substitution reactions can occur at various positions on the pyrrolidin-3-amine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Various oxo derivatives.

  • Reduction products: Different reduced forms of the compound.

  • Substitution products: Substituted derivatives at different positions on the core structure.

Scientific Research Applications

(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with biological molecules and pathways that lead to the desired therapeutic or biological effect.

Comparison with Similar Compounds

(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride: can be compared with other similar compounds, such as:

  • Pyrrolidin-3-amine derivatives: These compounds share a similar core structure but differ in their substituents.

  • 4-Methoxyphenyl derivatives: Compounds containing the 4-methoxyphenyl group but with different amine functionalities.

Uniqueness: The uniqueness of This compound lies in its specific combination of the pyrrolidin-3-amine core and the 4-methoxyphenyl group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(3S)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIXSNQSIRYFR-IDMXKUIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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